Dysprosium nitride (DyN)

Übersicht

Beschreibung

Synthesis Analysis

Dysprosium mononitride (DyN) can be synthesized from elemental dysprosium in a closed system at ambient temperatures using mechanochemical processing. This method rapidly forms DyN without intermediate phases, facilitated by the creation of fresh dysprosium surfaces which dictate the rate of nitridation. This synthesis method showcases the potential for high purity nitrides to be synthesized with short processing times at low temperatures, requiring a relatively small processing footprint (Jaques et al., 2015).

Molecular Structure Analysis

The molecular structure and composition of DyN can be influenced by the presence of oxygen during its synthesis. The lattice parameter of Dy(N, O) decreases with increasing oxygen content, indicating a structural modification by oxygen solubility. This reveals the impact of synthesis conditions on the molecular structure of dysprosium nitride (Takano et al., 2001).

Chemical Reactions and Properties

The formation of dysprosium nitride involves nitridation reactions that are influenced by the milling intensity, nitrogen pressure, and the presence of reactive surfaces. The rate of nitrogen consumption during the synthesis indicates the progression of the nitridation reaction, highlighting the mechanochemical dynamics involved in producing DyN (Alanko et al., 2015).

Physical Properties Analysis

The magnetocaloric properties of DyN, such as the magnetic entropy changes under applied magnetic fields, emphasize its potential in magnetic refrigeration applications. The synthesis method, specifically the plasma arc discharge method, plays a crucial role in achieving these properties by ensuring the crystallization of DyN in a cubic structure (Shinde et al., 2015).

Chemical Properties Analysis

The chemical stability and reaction kinetics of dysprosium nitride are significant for its applications and handling. Studies have shown the mechanisms through which DyN reacts and transforms under specific conditions, providing insights into its chemical behavior and stability under different environments (Melnikov et al., 2015).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Material Science and Physics , specifically in the study of magnetic materials .

Summary of the Application

Dysprosium nitride is known for its magnetic properties . It’s used in the creation of magnetic materials , which are crucial in various technologies, including electric motors .

Methods of Application or Experimental Procedures

The preparation of Dysprosium nitride involves the reaction of finely ground dysprosium, dysprosium hydride, or the dysprosium amalgam with nitrogen at 800–1000°C .

Spintronic Applications

Specific Scientific Field

This application is related to the field of Spintronics , which is a subfield of Physics .

Summary of the Application

Dysprosium nitride has been investigated as a material for ferromagnetic and semiconductor superlattice structures for spintronic applications .

Results or Outcomes

The use of Dysprosium nitride in spintronic applications is still under investigation . Therefore, the specific results or outcomes are not yet fully established.

Safety And Hazards

Dysprosium nitride should be handled with care. Direct contact with eyes may cause temporary irritation . It is recommended to wash off with soap and plenty of water in case of skin contact . In case of eye contact, it is advised to flush eyes with plenty of water, lifting upper and lower lids, for at least 15 minutes . Inhalation and ingestion should be avoided .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

azanylidynedysprosium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIOTXDDKRNYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

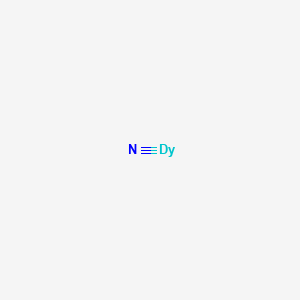

Canonical SMILES |

N#[Dy] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

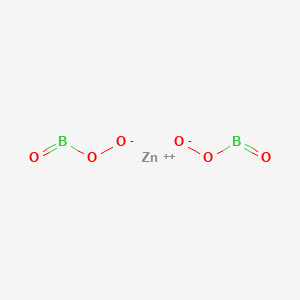

Molecular Formula |

DyN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904270 | |

| Record name | Dysprosium mononitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.507 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [MSDSonline] | |

| Record name | Dysprosium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dysprosium nitride (DyN) | |

CAS RN |

12019-88-4 | |

| Record name | Dysprosium nitride (DyN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium nitride (DyN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium nitride (DyN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium mononitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium mononitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)